MS117

説明

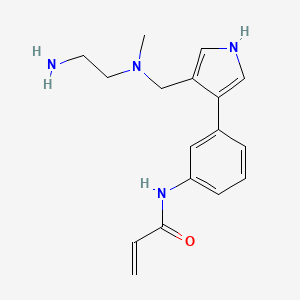

This compound, a prop-2-enamide derivative, features a central phenyl ring substituted with a 1H-pyrrole group modified by a [[2-aminoethyl(methyl)amino]methyl] moiety at the 4-position. The α,β-unsaturated amide (prop-2-enamide) group is a critical pharmacophore shared with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as osimertinib .

特性

IUPAC Name |

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDMIAFOVVMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: MS117の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路は機密情報ですが、一般的には有機溶媒と試薬を制御された温度と圧力下で使用します .

工業生産方法: this compoundの工業生産は、高収率と純度を確保するために最適化された反応条件を使用して、大規模合成を含む可能性があります。 これには、自動化反応器、精製システム、および品質管理対策の使用が含まれ、規制基準への一貫性とコンプライアンスを維持します .

化学反応の分析

科学研究への応用

This compoundは、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途があります。化学においては、酵素阻害とタンパク質修飾の研究に役立つ貴重なツールとして役立ちます。生物学では、細胞プロセスや遺伝子調節におけるPRMT6の役割を調査するために使用されます。医学では、this compoundはPRMT6がさまざまな癌に関与しているため、癌治療における潜在的な治療用途があります。 産業では、新薬や治療薬の開発に使用できます.

科学的研究の応用

MS117 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying enzyme inhibition and protein modification. In biology, it is used to investigate the role of PRMT6 in cellular processes and gene regulation. In medicine, this compound has potential therapeutic applications in cancer treatment, as PRMT6 is implicated in various cancers. In industry, it can be used in the development of new drugs and therapeutic agents .

作用機序

類似の化合物との比較

類似の化合物:- MS023:別のPRMT阻害剤ですが、選択性と効力のプロファイルが異なります。

- PRMT1阻害剤:PRMT1を阻害する化合物ですが、PRMT6に対する選択性が低いです。

- PRMT8阻害剤:PRMT8を阻害する化合物ですが、作用機序が異なります.

This compoundの独自性: this compoundは、他のPRMTや関連酵素よりもPRMT6に対する高い選択性と効力を備えているため、独自です。この選択性により、重要なオフターゲット効果なしに、PRMT6の特定の機能を研究するための貴重なツールとなります。 さらに、その不可逆的共有結合メカニズムは、持続的な阻害を提供し、長期研究や潜在的な治療用途に有利です.

類似化合物との比較

Structural and Functional Comparisons

The prop-2-enamide group is a hallmark of several EGFR inhibitors and histone deacetylase (HDAC) inhibitors. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

* Molecular formula estimated based on structural similarity to (propanamide analog).

Key Observations

Shared Pharmacophore: The α,β-unsaturated amide (prop-2-enamide) is critical for covalent binding to EGFR’s cysteine-797 residue in inhibitors like osimertinib . The compound likely exploits this mechanism. In contrast, HDAC inhibitors (e.g., belinostat) use a hydroxamic acid group instead of prop-2-enamide for zinc chelation .

Substituent Variations: Pyrrole vs. Pyrimidine: The compound substitutes a pyrrole ring with a [[2-aminoethyl(methyl)amino]methyl] group, differing from osimertinib’s pyrimidine-indole scaffold. This may alter kinase selectivity or potency .

Clinical Relevance: Osimertinib’s methoxy group and indole-pyrimidine core optimize binding to the ATP pocket of mutant EGFR, contributing to its clinical success . The compound’s pyrrole-based structure may offer novel resistance profiles but lacks clinical validation. Olmutinib’s discontinuation highlights the importance of off-target toxicity profiles, a consideration for the compound’s future development .

Mechanistic and Pharmacokinetic Insights

- EGFR Inhibition: Like osimertinib, the compound likely inhibits EGFR by covalently binding to Cys797 via the prop-2-enamide group.

- Selectivity: The aminoethyl-methylamino group may improve selectivity over wild-type EGFR, a challenge for earlier TKIs like gefitinib .

- Metabolism : Prop-2-enamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes. Structural differences (e.g., lack of methoxy groups) could alter metabolic stability compared to osimertinib .

Research and Development Status

- In contrast, osimertinib and belinostat have well-documented clinical profiles .

- Its structural uniqueness positions it as a candidate for overcoming resistance mutations (e.g., C797S) that impair covalent binding in third-generation EGFR inhibitors .

生物活性

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

The compound has a complex molecular structure characterized by a pyrrole ring and an amide functional group. Its molecular formula is with a molecular weight of 304.42 g/mol. The compound's structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide exhibit significant antitumor properties. A study highlighted a class of benzolactone enamides that inhibit tumor cell growth and target vacuolar-type ATPases (V-ATPases), which are crucial for cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Targeted Cancer Type | IC50 (μM) |

|---|---|---|---|

| Salicylihalamide A | V-ATPase inhibition | Various solid tumors | 0.5 |

| Lobatamides A-F | V-ATPase inhibition | Mammalian tumor cells | 0.8 |

| Oximidines I and II | V-ATPase inhibition | Oncogene-transformed cells | 1.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

Case Study: Neuroprotection in Parkinson's Disease Models

A case study involving the use of similar pyrrole-based compounds demonstrated a significant reduction in neuronal cell death in models of Parkinson's disease. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, making it suitable for oral administration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。